molecular formula C24H41N3O3 B14273084 N-(3-Amino-4-nitrophenyl)octadecanamide CAS No. 135792-50-6

N-(3-Amino-4-nitrophenyl)octadecanamide

Cat. No.: B14273084
CAS No.: 135792-50-6
M. Wt: 419.6 g/mol
InChI Key: LYORANCXZWFNTC-UHFFFAOYSA-N
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Description

N-(3-Amino-4-nitrophenyl)octadecanamide is an organic compound that features both an amide and a nitro group attached to a long alkyl chain. This compound is of interest due to its unique chemical structure, which combines aromatic and aliphatic characteristics, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-nitrophenyl)octadecanamide typically involves a multi-step process:

    Nitration: The starting material, 3-nitroaniline, is nitrated to introduce the nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The final step involves the reaction of the resulting 3-amino-4-nitroaniline with octadecanoic acid (stearic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.

    Continuous Flow Amidation: Employing continuous flow reactors for the amidation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-nitrophenyl)octadecanamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of N-(3-Amino-4-aminophenyl)octadecanamide.

    Oxidation: Formation of N-(3-Nitro-4-nitrophenyl)octadecanamide.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(3-Amino-4-nitrophenyl)octadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-nitrophenyl)octadecanamide involves its interaction with molecular targets through its functional groups:

    Amino Group: Can form hydrogen bonds and interact with nucleophilic sites.

    Nitro Group: Can participate in redox reactions and influence the compound’s electronic properties.

    Amide Bond: Provides structural stability and can engage in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Nitrophenyl)octadecanamide: Lacks the amino group, making it less reactive in certain chemical reactions.

    N-(4-Aminophenyl)octadecanamide: Has the amino group in a different position, affecting its reactivity and interaction with other molecules.

    N-(3-Amino-4-methylphenyl)octadecanamide: Contains a methyl group instead of a nitro group, altering its chemical properties.

Uniqueness

N-(3-Amino-4-nitrophenyl)octadecanamide is unique due to the presence of both amino and nitro groups on the aromatic ring, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

135792-50-6

Molecular Formula

C24H41N3O3

Molecular Weight

419.6 g/mol

IUPAC Name

N-(3-amino-4-nitrophenyl)octadecanamide

InChI

InChI=1S/C24H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-23(27(29)30)22(25)20-21/h18-20H,2-17,25H2,1H3,(H,26,28)

InChI Key

LYORANCXZWFNTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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